(5Z)-3-(4-methylbenzyl)-5-(4-morpholin-4-ylbenzylidene)imidazolidine-2,4-dione
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Overview
Description
The compound (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique imidazolidine-2,4-dione core structure, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzylamine with 4-(morpholin-4-yl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with glycine to yield the imidazolidine-2,4-dione core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive core structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,2-cyclohexane dicarboxylic acid diisononyl ester and dichloroaniline share some structural similarities but differ in their functional groups and applications
Uniqueness: The presence of both the imidazolidine-2,4-dione core and the morpholine ring in imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[(4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H23N3O3/c1-16-2-4-18(5-3-16)15-25-21(26)20(23-22(25)27)14-17-6-8-19(9-7-17)24-10-12-28-13-11-24/h2-9,14H,10-13,15H2,1H3,(H,23,27)/b20-14- |
InChI Key |
NKIRSLHTUJTACL-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)NC2=O |
Origin of Product |
United States |
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